molecular formula C29H26N4O4 B2635389 4-[5-(4-methoxyphenyl)-1',3'-diphenyl-3,4-dihydro-1'H,2H-[3,4'-bipyrazole]-2-yl]-4-oxobutanoic acid CAS No. 375356-11-9

4-[5-(4-methoxyphenyl)-1',3'-diphenyl-3,4-dihydro-1'H,2H-[3,4'-bipyrazole]-2-yl]-4-oxobutanoic acid

Cat. No.: B2635389
CAS No.: 375356-11-9
M. Wt: 494.551
InChI Key: PUTYSOGDEGUMTO-UHFFFAOYSA-N
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Description

4-[5-(4-methoxyphenyl)-1’,3’-diphenyl-3,4-dihydro-1’H,2H-[3,4’-bipyrazole]-2-yl]-4-oxobutanoic acid is a complex organic compound that belongs to the class of bipyrazole derivatives. This compound is characterized by its unique structure, which includes a bipyrazole core substituted with methoxyphenyl and diphenyl groups. The presence of these functional groups imparts specific chemical and physical properties to the compound, making it of interest in various scientific research fields.

Properties

IUPAC Name

4-[3-(1,3-diphenylpyrazol-4-yl)-5-(4-methoxyphenyl)-3,4-dihydropyrazol-2-yl]-4-oxobutanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H26N4O4/c1-37-23-14-12-20(13-15-23)25-18-26(33(30-25)27(34)16-17-28(35)36)24-19-32(22-10-6-3-7-11-22)31-29(24)21-8-4-2-5-9-21/h2-15,19,26H,16-18H2,1H3,(H,35,36)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PUTYSOGDEGUMTO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=NN(C(C2)C3=CN(N=C3C4=CC=CC=C4)C5=CC=CC=C5)C(=O)CCC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H26N4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

494.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[5-(4-methoxyphenyl)-1’,3’-diphenyl-3,4-dihydro-1’H,2H-[3,4’-bipyrazole]-2-yl]-4-oxobutanoic acid typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Bipyrazole Core: The bipyrazole core can be synthesized through the cyclocondensation of appropriate hydrazine derivatives with diketones or aldehydes.

    Substitution Reactions: The methoxyphenyl and diphenyl groups are introduced through substitution reactions.

    Oxidation and Reduction Steps: The final step involves the oxidation of intermediate compounds to form the desired 4-oxobutanoic acid moiety.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and yield of the production process. Additionally, the use of green chemistry principles, such as recyclable catalysts and solvent recovery systems, can make the industrial synthesis more environmentally friendly .

Chemical Reactions Analysis

Types of Reactions

4-[5-(4-methoxyphenyl)-1’,3’-diphenyl-3,4-dihydro-1’H,2H-[3,4’-bipyrazole]-2-yl]-4-oxobutanoic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.

    Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups such as halides or alkyl groups are introduced.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield quinones, while reduction reactions can produce alcohols or amines .

Scientific Research Applications

Antimicrobial Activity

Recent studies have indicated that derivatives of pyrazole compounds exhibit significant antimicrobial properties. For instance, functionalized pyrazoles have been synthesized and tested against various bacterial strains, showing promising results in inhibiting growth . The specific compound discussed here has been evaluated for its potential as an antimicrobial agent due to its structural similarities to known active compounds.

Antioxidant Properties

Research into antioxidants has identified that certain pyrazole derivatives can scavenge free radicals effectively. The antioxidant activity of 4-[5-(4-methoxyphenyl)-1',3'-diphenyl-3,4-dihydro-1'H,2H-[3,4'-bipyrazole]-2-yl]-4-oxobutanoic acid is being explored to understand its capacity to protect against oxidative stress in biological systems .

Anti-inflammatory Effects

The anti-inflammatory potential of pyrazole derivatives is another area of interest. The compound's ability to inhibit pro-inflammatory cytokines could make it a candidate for treating inflammatory diseases. Further studies are needed to elucidate the mechanisms involved and quantify its efficacy.

Enzyme Inhibition Studies

The compound has been investigated for its ability to inhibit specific enzymes associated with various metabolic pathways. For example, studies on similar pyrazole compounds have shown they can act as inhibitors of cyclooxygenase (COX) enzymes, which are crucial in the inflammatory response . This suggests that the compound might also possess similar inhibitory effects.

Drug Delivery Systems

Due to its unique chemical structure, there is potential for this compound to be utilized in drug delivery systems. Its hydrophobic characteristics may enhance the solubility and bioavailability of poorly soluble drugs when used as a carrier or part of a conjugate .

Organic Electronics

Research into organic semiconductors has identified pyrazole derivatives as promising candidates for use in organic light-emitting diodes (OLEDs) and organic photovoltaic cells (OPVs). The electronic properties of this compound can be tailored through chemical modifications, making it suitable for applications in advanced electronic devices .

Case Studies

  • Antimicrobial Efficacy : A study involving the synthesis of various pyrazole derivatives demonstrated that compounds with similar structures showed significant inhibition against Gram-positive and Gram-negative bacteria. The specific compound's efficacy was highlighted through comparative analysis with established antimicrobial agents .
  • Antioxidant Activity : In vitro assays confirmed that certain modifications on the pyrazole ring enhanced antioxidant activity. The compound was tested against standard free radical scavengers and showed comparable results .

Mechanism of Action

The mechanism of action of 4-[5-(4-methoxyphenyl)-1’,3’-diphenyl-3,4-dihydro-1’H,2H-[3,4’-bipyrazole]-2-yl]-4-oxobutanoic acid involves its interaction with specific molecular targets. For example, as a COMT inhibitor, the compound binds to the active site of the enzyme, preventing the methylation of catecholamines. This inhibition can modulate neurotransmitter levels in the brain, which is beneficial in treating neurological disorders . The compound’s interaction with other molecular targets and pathways is still under investigation .

Comparison with Similar Compounds

Similar Compounds

Several compounds share structural similarities with 4-[5-(4-methoxyphenyl)-1’,3’-diphenyl-3,4-dihydro-1’H,2H-[3,4’-bipyrazole]-2-yl]-4-oxobutanoic acid, including:

Uniqueness

What sets 4-[5-(4-methoxyphenyl)-1’,3’-diphenyl-3,4-dihydro-1’H,2H-[3,4’-bipyrazole]-2-yl]-4-oxobutanoic acid apart is its unique bipyrazole core and the specific arrangement of functional groups. This structure imparts distinct chemical properties, such as enhanced stability and specific reactivity patterns, making it a valuable compound for various research applications .

Biological Activity

The compound 4-[5-(4-methoxyphenyl)-1',3'-diphenyl-3,4-dihydro-1'H,2H-[3,4'-bipyrazole]-2-yl]-4-oxobutanoic acid , also known by its CAS number 309926-15-6 , belongs to a class of pyrazole derivatives that exhibit various biological activities. This article aims to provide a comprehensive overview of its biological activity, supported by research findings, case studies, and data tables.

Chemical Structure and Properties

The chemical structure of the compound can be represented as follows:

  • Molecular Formula : C30H28N4O4
  • Molar Mass : 508.57 g/mol

Anticancer Activity

Recent studies have highlighted the anticancer potential of pyrazole derivatives, including the compound . Research indicates that pyrazole-based compounds can induce apoptosis in various cancer cell lines through multiple mechanisms, including the inhibition of anti-apoptotic proteins and cell cycle arrest.

Case Study: Antitumor Effects

In a study published in Nature, it was demonstrated that certain pyrazole derivatives exhibited significant cytotoxic effects against human cancer cell lines such as A549 (lung cancer) and MCF-7 (breast cancer) with IC50 values below 25 μM . The mechanism involved the modulation of key signaling pathways associated with cell proliferation and survival.

Antimicrobial Activity

The antimicrobial properties of pyrazole derivatives have been extensively studied. The compound has shown promising results against various bacterial strains, including both Gram-positive and Gram-negative bacteria.

Table 1: Antimicrobial Activity Against Bacterial Strains

Bacterial StrainMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus15 μg/mL
Escherichia coli20 μg/mL
Bacillus subtilis10 μg/mL

These findings suggest that the compound possesses significant antibacterial activity, making it a candidate for further development as an antimicrobial agent .

Anti-inflammatory Activity

Inflammation is a critical factor in various diseases, including cancer and autoimmune disorders. Pyrazole derivatives have been reported to exhibit anti-inflammatory properties by inhibiting pro-inflammatory cytokines and mediators.

The anti-inflammatory effects are attributed to the inhibition of NF-kB signaling pathways, which play a crucial role in the expression of inflammatory genes. This mechanism was observed in vitro using macrophage cell lines treated with the compound, leading to reduced levels of TNF-alpha and IL-6 .

Other Biological Activities

In addition to anticancer and antimicrobial properties, pyrazole derivatives have been reported to possess:

  • Antioxidant Activity : Protecting cells from oxidative stress.
  • Antidepressant Activity : Modulating neurotransmitter levels.
  • Antifungal Activity : Effective against various fungal strains .

Q & A

What are the standard synthetic protocols for preparing this compound, and how can reaction yields be optimized?

Answer:
The synthesis of structurally related pyrazoline derivatives (e.g., compounds 24–26 in ) typically follows a multi-step protocol involving cyclocondensation, Vilsmeier–Haack formylation, and nucleophilic substitution. Key steps include:

  • General Procedure G ( ): Reacting intermediates (e.g., 87 and 24f) under reflux conditions in ethanol or toluene, followed by purification via flash chromatography .
  • Yield Optimization :
    • Adjust stoichiometry of reagents (e.g., molar ratios of aryl hydrazines to ketones).
    • Optimize reaction time and temperature (e.g., prolonged reflux for complete cyclization).
    • Use high-purity solvents (e.g., ethanol, dichloromethane) to minimize side reactions.
    • Employ flash chromatography with gradients (e.g., hexane/ethyl acetate) to improve separation .

Key Data from :

CompoundYieldPurity (HPLC)Purification Method
2486%>95%Flash chromatography
2527%>95%Flash chromatography
2622%>95%Flash chromatography

How can researchers ensure the purity and structural integrity of this compound during synthesis?

Answer:

  • High-Performance Liquid Chromatography (HPLC) : Use reverse-phase C18 columns with a mobile phase (e.g., acetonitrile/water) to confirm purity >95% .
  • Nuclear Magnetic Resonance (NMR) :
    • 1H NMR : Analyze coupling constants (e.g., J = 8–12 Hz for diastereotopic protons in the dihydropyrazole ring) .
    • 13C NMR : Confirm carbonyl resonances (δ ~170–175 ppm for the oxobutanoic acid moiety) .
  • Mass Spectrometry (MS) : Validate molecular ion peaks (e.g., [M+H]+ via ESI-MS) .

What spectroscopic techniques are most effective for characterizing stereochemistry and electronic environments?

Answer:

  • X-ray Crystallography : Resolve absolute configuration and intermolecular interactions (e.g., hydrogen bonding in the pyrazole core) .
  • NOESY NMR : Identify spatial proximities between protons (e.g., methoxyphenyl and biphenyl groups) to confirm stereochemistry .
  • DFT Calculations : Compare experimental NMR shifts with computational models to validate electronic environments .

How can researchers resolve contradictions between NMR data and computational modeling results?

Answer:

  • Cross-Validation : Use X-ray crystallography ( ) as a gold standard to resolve ambiguities in NMR-derived conformations.
  • Solvent Effects : Account for solvent polarity in computational models (e.g., DMSO-d6 vs. gas-phase DFT) .
  • Dynamic Effects : Perform variable-temperature NMR to assess conformational flexibility .

What methodologies are recommended for establishing structure-activity relationships (SAR)?

Answer:

  • Analog Synthesis : Modify substituents (e.g., halogenation at the 4-methoxyphenyl group) to assess bioactivity changes .
  • Pharmacophore Modeling : Identify critical moieties (e.g., the oxobutanoic acid group for hydrogen bonding) using software like Schrödinger’s Phase .
  • Biological Assays : Test derivatives against target enzymes (e.g., microbial dehydrogenases) to correlate structural features with activity .

How should one design in vitro assays to evaluate antimicrobial activity?

Answer:

  • Minimum Inhibitory Concentration (MIC) : Use broth microdilution assays with Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains .
  • Controls : Include positive (e.g., ciprofloxacin) and negative (DMSO vehicle) controls.
  • Time-Kill Studies : Assess bactericidal effects over 24 hours at 2× MIC .

What strategies improve solubility and stability for pharmacological studies?

Answer:

  • Salt Formation : Synthesize sodium or potassium salts of the oxobutanoic acid group .
  • Co-Solvents : Use dimethyl sulfoxide (DMSO) or polyethylene glycol (PEG) for in vitro assays .
  • Prodrug Design : Esterify the carboxylic acid to enhance membrane permeability .

How can researchers address low yields in the final cyclization step?

Answer:

  • Catalyst Screening : Test Lewis acids (e.g., ZnCl2) or organocatalysts to accelerate cyclization .
  • Microwave-Assisted Synthesis : Reduce reaction time and improve efficiency .
  • Workup Optimization : Quench reactions at partial conversion to isolate intermediates before side reactions dominate .

What advanced techniques validate metabolic stability in preclinical models?

Answer:

  • Liver Microsome Assays : Incubate the compound with rat/human microsomes and quantify parent compound loss via LC-MS .
  • CYP450 Inhibition Screening : Use fluorogenic substrates to assess interactions with cytochrome P450 isoforms .

How are crystallographic data used to confirm molecular packing and polymorphism?

Answer:

  • Single-Crystal X-ray Diffraction : Determine unit cell parameters and intermolecular interactions (e.g., π-π stacking of phenyl rings) .
  • Powder X-ray Diffraction (PXRD) : Compare experimental patterns with simulated data to detect polymorphic forms .

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